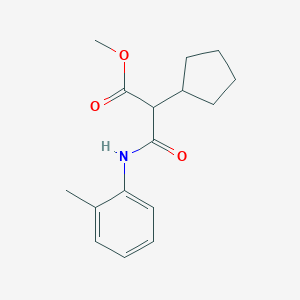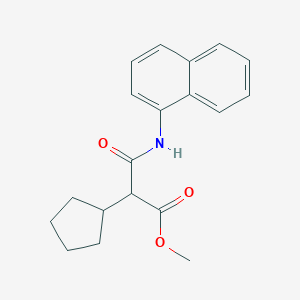
4-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-(4-methoxyphenoxy)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-(4-methoxyphenoxy)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-(4-methoxyphenoxy)azetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be formed through a Staudinger reaction, which involves the reaction of an imine with a ketene.
Introduction of Substituents: The phenyl and methoxy groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases or acids as catalysts.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For controlled synthesis and high yield.
Continuous Flow Reactors: For large-scale production with consistent quality.
Optimization of Reaction Conditions: Including temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-(4-methoxyphenoxy)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The azetidinone ring can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Strong
Propiedades
Fórmula molecular |
C26H27NO5 |
|---|---|
Peso molecular |
433.5g/mol |
Nombre IUPAC |
4-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-(4-methoxyphenoxy)azetidin-2-one |
InChI |
InChI=1S/C26H27NO5/c1-16-6-7-17(2)21(14-16)27-24(18-8-13-22(30-4)23(15-18)31-5)25(26(27)28)32-20-11-9-19(29-3)10-12-20/h6-15,24-25H,1-5H3 |
Clave InChI |
XUJZOPWPXQIPOU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2C(C(C2=O)OC3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC)OC |
SMILES canónico |
CC1=CC(=C(C=C1)C)N2C(C(C2=O)OC3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-oxo-2H-chromen-4-yl)amino]benzenesulfonamide](/img/structure/B379040.png)
![3-amino-4-(2-furyl)-N-(2-methylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B379041.png)
![2-[2-(2-furyl)-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl]-1-(2-thienyl)ethanone](/img/structure/B379042.png)
![2-[2-(2-FURYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-(4-METHYLPHENYL)-1-ETHANONE](/img/structure/B379043.png)
![1-(3,4-dimethoxyphenyl)-2-[2-(2-furyl)-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl]ethanone](/img/structure/B379044.png)
![1-(4-methylphenyl)-2-(2-phenyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B379046.png)
![1-(4-bromophenyl)-2-(2-phenyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B379047.png)

![Diethyl 2-[phenyl(3-toluidino)methyl]malonate](/img/structure/B379052.png)
![Diethyl [anilino(phenyl)methyl]malonate](/img/structure/B379053.png)

![N-(4-bromophenyl)-2-{[(3-methyl-1-piperidinyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B379059.png)
![2-[(azepan-1-ylacetyl)amino]-N-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B379062.png)
![N-(4-bromophenyl)-6-tert-butyl-2-({[(3-pyridinylmethyl)amino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B379063.png)
